molecular formula C20H20F3N5O B14917106 N,N-diphenyl-N'-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

N,N-diphenyl-N'-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No.: B14917106
M. Wt: 403.4 g/mol
InChI Key: RYGWOMGFXZKIFT-UHFFFAOYSA-N
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Description

“N,N-diphenyl-N’-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine” is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N,N-diphenyl-N’-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine” typically involves the following steps:

    Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

“N,N-diphenyl-N’-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of advanced materials or as a component in specialized coatings.

Mechanism of Action

The mechanism by which “N,N-diphenyl-N’-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine” exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    N,N-diphenyl-N’-(propan-2-yl)-1,3,5-triazine-2,4-diamine: Lacks the trifluoroethoxy group.

    N,N-diphenyl-N’-(propan-2-yl)-6-methoxy-1,3,5-triazine-2,4-diamine: Contains a methoxy group instead of trifluoroethoxy.

Uniqueness

The presence of the trifluoroethoxy group in “N,N-diphenyl-N’-(propan-2-yl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine” imparts unique chemical and physical properties, such as increased lipophilicity and potential for enhanced biological activity. This distinguishes it from other similar compounds and may contribute to its specific applications and effects.

Properties

Molecular Formula

C20H20F3N5O

Molecular Weight

403.4 g/mol

IUPAC Name

2-N,2-N-diphenyl-4-N-propan-2-yl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C20H20F3N5O/c1-14(2)24-17-25-18(27-19(26-17)29-13-20(21,22)23)28(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3,(H,24,25,26,27)

InChI Key

RYGWOMGFXZKIFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=NC(=NC(=N1)OCC(F)(F)F)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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